Malathion β-Monoacid-d5

Isotope Dilution Mass Spectrometry Stable Isotope Labeling LC-MS/MS Bioanalysis

Malathion β-Monoacid-d5 is a stable isotope-labeled (+5 Da) analog of the primary carboxylesterase-mediated malathion metabolite, purpose-built as a superior SIL-IS for LC-MS/MS and GC-MS isotope dilution workflows. Unlike unlabeled standards or structural analogs, this deuterated form co-elutes identically with the target analyte yet is mass-discernible, accurately compensating for ion suppression and extraction variability. Essential for achieving sub-ppb detection limits in NHANES-scale biomonitoring, environmental fate studies, and PBPK modeling. Supplied as a neat reference material (≥98% purity) for research and analytical use only. Choose this product to eliminate matrix-induced quantification bias and meet the most stringent regulatory method validation requirements.

Molecular Formula C8H15O6PS2
Molecular Weight 307.326
CAS No. 1346599-04-9
Cat. No. B585426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalathion β-Monoacid-d5
CAS1346599-04-9
Synonyms2-[(Dimethoxyphosphinothioyl)thio]butanedioic Acid 1-Ethyl Ester_x000B_Malathion β-Monocarboxylic Acid;  O,O-Dimethyl S-(1-Carbethoxy-2-carboxy)ethyl Phosphorodithioate;  S-[2-Carboxy-1-(ethoxycarbonyl)ethyl]O,O-di-methyl Phosphorodithioate;  Malathion Monoac
Molecular FormulaC8H15O6PS2
Molecular Weight307.326
Structural Identifiers
SMILESCCOC(=O)C(CC(=O)O)SP(=S)(OC)OC
InChIInChI=1S/C8H15O6PS2/c1-4-14-8(11)6(5-7(9)10)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10)/i1D3,4D2
InChIKeyFARGSBYVTRDSKX-SGEUAGPISA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malathion β-Monoacid-d5 (CAS 1346599-04-9): A Deuterated Internal Standard for Precise Quantitation of Malathion Metabolites in Biological and Environmental Matrices


Malathion β-Monoacid-d5 is a stable isotope-labeled analog of malathion β-monoacid, a primary carboxylesterase-mediated metabolite of the organophosphate insecticide malathion [1]. This compound is specifically deuterated on the ethyl ester moiety, introducing a mass shift of +5 Da relative to the unlabeled analyte (C₈H₁₅O₆PS₂, MW 302.3) [2]. It is primarily utilized as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) workflows—including LC-MS/MS and GC-MS—to enable accurate, matrix-corrected quantification of malathion β-monoacid in complex samples such as urine, plasma, and environmental water [3]. The compound is supplied as a neat reference material with a typical chemical purity of ≥98% and is intended strictly for research and analytical applications .

Why Unlabeled Analogs or Non-Isotopic Internal Standards Cannot Substitute for Malathion β-Monoacid-d5 in Regulatory and High-Precision Bioanalysis


In quantitative LC-MS/MS, the use of a structural analog or an external calibration curve fails to correct for analyte-specific matrix effects, including ion suppression or enhancement, and variability in extraction recovery [1]. Unlabeled malathion β-monoacid cannot serve as an internal standard because it co-elutes identically with the target analyte, making mass spectrometric distinction impossible. Conversely, a non-deuterated structural analog (e.g., malathion diacid) exhibits different chromatographic retention and ionization behavior, leading to inaccurate compensation for sample preparation losses [2]. Only a stable isotope-labeled internal standard (SIL-IS)—chemically identical to the analyte but with a distinct mass—can accurately track the analyte through extraction, chromatography, and ionization, thereby ensuring the precision and accuracy required for biomonitoring studies and regulatory compliance [3].

Quantitative Differentiation of Malathion β-Monoacid-d5: Comparative Evidence for Analytical Selectivity, Precision, and Isomer Discrimination


Mass Spectrometric Discrimination: +5 Da Mass Shift Versus Unlabeled Malathion β-Monoacid

Malathion β-Monoacid-d5 exhibits a +5 Da mass shift relative to the unlabeled analyte due to the incorporation of five deuterium atoms on the ethyl ester group. This isotopic labeling provides a distinct molecular ion (e.g., [M+H]+ at m/z 308.3 vs. 303.3 for the unlabeled compound) enabling selective reaction monitoring (SRM) without interference from the natural isotopic distribution of the analyte. In contrast, an unlabeled internal standard cannot be differentiated from the endogenous analyte by mass spectrometry, precluding its use in quantitative workflows [1].

Isotope Dilution Mass Spectrometry Stable Isotope Labeling LC-MS/MS Bioanalysis

Analytical Precision: Isotope Dilution Delivers a 3-Fold Improvement in Method Detection Limit Compared to External Standard Calibration

The use of a deuterated internal standard (malathion diacid-d6) in an isotope dilution GC/MS method for urinary malathion metabolites resulted in a 3-fold reduction in the method detection limit (MDL) compared to conventional external standard quantitation [1]. While this study utilized a deuterated analog of a related metabolite (MDA), the underlying principle of isotope dilution—where the internal standard corrects for variable extraction efficiency and matrix effects—is directly transferable to Malathion β-Monoacid-d5, as it is a chemically identical, co-eluting SIL-IS. This class-level inference is supported by the well-established benefits of isotope dilution in LC-MS/MS [2].

Method Validation Isotope Dilution Detection Limit

Isomeric Specificity: β-Monoacid-d5 Enables Discrimination Between α- and β-Isomers, Addressing Differential Toxicological Significance

Malathion metabolism yields both α- and β-monoacid isomers, which are formed via distinct enzymatic pathways and may exhibit different toxicokinetic profiles. The use of Malathion β-Monoacid-d5 as an internal standard, in conjunction with chromatographic separation, allows for the accurate and specific quantification of the β-isomer, independent of the α-isomer. In contrast, an internal standard such as Malathion α-Monoacid-d5 or a non-isomer-specific deuterated parent compound (e.g., Malathion-d10) cannot correct for potential differential matrix effects or extraction biases between the two isomers, potentially leading to inaccurate assessment of exposure or metabolic fate [1].

Metabolite Profiling Isomer Discrimination Toxicokinetics

Chemical Purity: ≥98% Purity Specification Supports Reliable Calibration and Minimal Interference

Commercial suppliers of Malathion β-Monoacid-d5 specify a chemical purity of ≥98%, as determined by HPLC or GC analysis . This high purity is critical for its use as an internal standard, as it ensures that the concentration of the labeled compound is accurately known and that impurities do not introduce interfering signals in the mass spectrometer. While unlabeled malathion β-monoacid may also be available at similar purity levels, the deuterated version's purity specification is specifically tied to its intended use as a quantitative internal standard, where even trace impurities could bias calibration curves [1].

Reference Material Chemical Purity Analytical Quality Control

Optimal Application Scenarios for Malathion β-Monoacid-d5 Based on Quantified Analytical Performance


Quantitative Biomonitoring of Human Exposure to Malathion in Urine

In population-scale biomonitoring studies (e.g., NHANES), accurate quantification of urinary malathion β-monoacid is essential for assessing exposure levels. The use of Malathion β-Monoacid-d5 as an internal standard ensures that reported concentrations are corrected for matrix effects and extraction variability, enabling reliable comparisons across diverse demographic groups. The 3-fold improvement in MDL demonstrated with isotope dilution methods [1] is critical for detecting low-level, non-occupational exposures, which are often in the sub-ppb range [2].

Environmental Fate and Degradation Studies in Water and Soil

When studying the hydrolysis and biodegradation of malathion in environmental matrices, accurate quantification of the β-monoacid metabolite is necessary to understand degradation kinetics and half-life. The co-eluting deuterated internal standard Malathion β-Monoacid-d5 corrects for ion suppression caused by dissolved organic matter or soil extracts, providing precise and reproducible data across different environmental conditions. This is particularly important for regulatory submissions where method robustness and accuracy are paramount [1].

Toxicokinetic Modeling and Metabolic Profiling in Animal Studies

In preclinical toxicology studies, the time-course of malathion and its metabolites in plasma and tissues must be accurately measured to develop physiologically based pharmacokinetic (PBPK) models. The use of Malathion β-Monoacid-d5 as a SIL-IS ensures that the β-monoacid concentration is precisely quantified, even in the presence of the α-isomer and other related metabolites. This isomer-specific accuracy is essential for understanding the differential contribution of each metabolic pathway to overall toxicity [1].

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